OrfamideA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

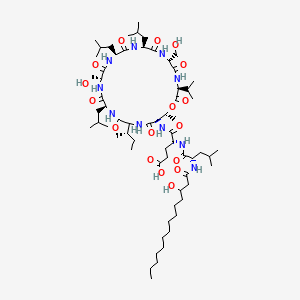

Orfamide A is a cyclic lipodepsipeptide produced by non-ribosomal peptide synthetases in various Pseudomonas species. It is the name-sake compound of a group of structurally similar lipopeptides, the orfamide group. This group also contains orfamides B, C, D, E, F, G, H, J, K, L, and M, as well as poaeamides A and B . Orfamide A was first extracted from Pseudomonas protegens Pf-5 using a combination of genomic analysis and isotope-guided fractionation .

Méthodes De Préparation

Orfamide A is synthesized by non-ribosomal peptide synthetases in Pseudomonas species. The initial extraction from Pseudomonas protegens Pf-5 involved a genomisotopic approach, which combines genomic analysis with isotope-guided fractionation . The structure of Orfamide A was determined using NMR spectroscopy and MS spectrometry . The stereochemistry was confirmed by Marfey’s analysis and chiral GC-MS . Industrial production methods include solid-phase peptide synthesis, which allows for efficient and mass production of Orfamide A .

Analyse Des Réactions Chimiques

Orfamide A undergoes various chemical reactions, including hydrolysis and esterification. Hydrolysis of Orfamide A followed by chiral GC analysis and Marfey’s analysis confirmed the amino acids’ configuration . The compound is cyclized by means of an ester bond between the C-terminal carbonyl and the hydroxyl side chain of D-alloThr3 . Common reagents used in these reactions include methanol, ethanol, DMF, and DMSO . Major products formed from these reactions include the hydrolyzed amino acids and the cyclized ester product .

Applications De Recherche Scientifique

Orfamide A has a wide range of scientific research applications. It is used as a lipopeptide biosurfactant and has been shown to induce mortality in adult green peach aphids . Orfamide A also blocks appressoria formation in Magnaporthe oryzae isolates and reduces the number of sporulating blast lesions in Magnaporthe oryzae-infected plants .

Mécanisme D'action

The mechanism of action of Orfamide A involves its interaction with cellular membranes. The compound disrupts membrane integrity, leading to cell lysis and death . Orfamide A targets the lipid bilayer of cell membranes, causing increased permeability and subsequent cell damage . The molecular pathways involved in this process include the disruption of membrane potential and the induction of oxidative stress .

Comparaison Avec Des Composés Similaires

Orfamide A is part of a group of structurally similar lipopeptides, including orfamides B, C, D, E, F, G, H, J, K, L, and M, as well as poaeamides A and B . Compared to these similar compounds, Orfamide A is unique due to its specific amino acid sequence and stereochemistry . The corrected structure of Orfamide A includes a D-Leu5 and a 3R-hydroxy fatty acid tail, which distinguishes it from other orfamides .

Propriétés

Formule moléculaire |

C64H114N10O17 |

|---|---|

Poids moléculaire |

1295.6 g/mol |

Nom IUPAC |

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-21-[(2S)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40-,41+,42?,43+,44-,45-,46-,47-,48+,49+,52-,53+,54+/m0/s1 |

Clé InChI |

AFOLBAYDTRBYBA-AAYKRXRBSA-N |

SMILES isomérique |

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@@H](C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

SMILES canonique |

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

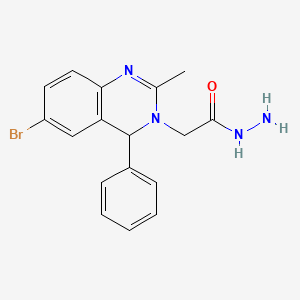

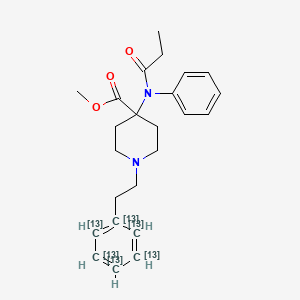

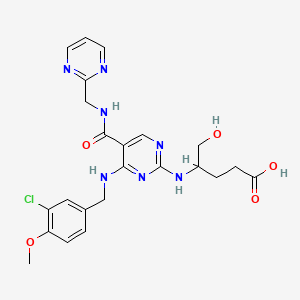

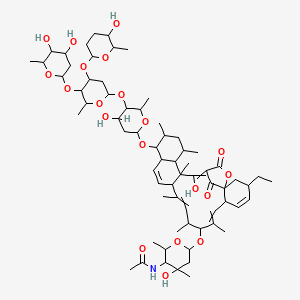

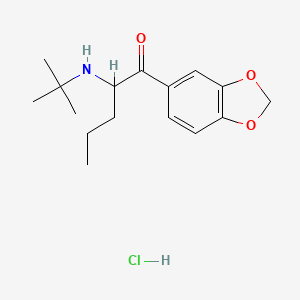

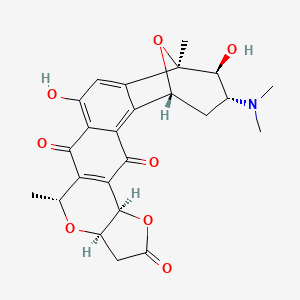

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)

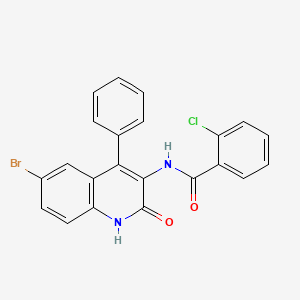

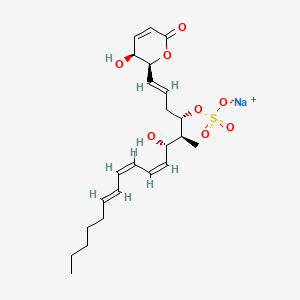

![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10814144.png)

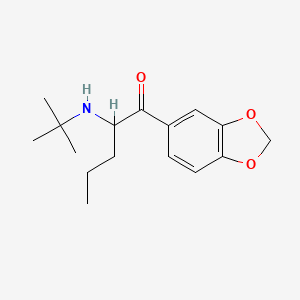

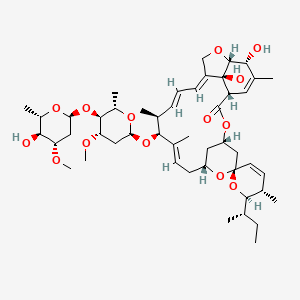

![1',6,10,10,13-Pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B10814159.png)

![(2E,4E,6E)-8-oxo-8-[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid](/img/structure/B10814163.png)